molecular formula C6H10O2 B1217906 2-Hydroxycyclohexan-1-one CAS No. 533-60-8

2-Hydroxycyclohexan-1-one

Cat. No.: B1217906
CAS No.: 533-60-8
M. Wt: 114.14 g/mol
InChI Key: ODZTXUXIYGJLMC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

2-Hydroxycyclohexan-1-one plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and other biomolecules. One of the key enzymes that interact with this compound is 2-hydroxycyclohexanone 2-monooxygenase. This enzyme catalyzes the oxidation of this compound to produce 6-hydroxyhexan-6-olide, NADP+, and water . The interaction between this compound and this enzyme involves the transfer of electrons and the incorporation of oxygen, which is a typical reaction mechanism for oxidoreductases.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to the active site of 2-hydroxycyclohexanone 2-monooxygenase, facilitating the transfer of electrons and the incorporation of oxygen into the substrate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent biochemical reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion by 2-hydroxycyclohexanone 2-monooxygenase. This enzyme-mediated reaction produces 6-hydroxyhexan-6-olide, which can further participate in other biochemical reactions . The compound’s involvement in these pathways highlights its role in cellular metabolism and its potential impact on metabolic flux.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Hydroxycyclohexan-1-one can be synthesized through various methods. One common method involves the oxidation of cyclohexanol using oxidizing agents such as potassium permanganate or chromium trioxide . Another method includes the reduction of 2-cyclohexen-1-one using hydrogen in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of 2-cyclohexen-1-one. This process involves the use of a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 2-Hydroxycyclohexan-1-one involves its ability to undergo various chemical transformations due to the presence of both hydroxyl and carbonyl functional groups. These groups allow it to participate in oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis . The molecular targets and pathways involved depend on the specific reactions and applications in which it is used .

Comparison with Similar Compounds

Properties

IUPAC Name

2-hydroxycyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-5-3-1-2-4-6(5)8/h5,7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZTXUXIYGJLMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883427
Record name Cyclohexanone, 2-hydroxy-
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Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

533-60-8, 30282-14-5
Record name 2-Hydroxycyclohexanone
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-, dimer
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Record name Cyclohexanone, dimer
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Record name Cyclohexanone, 2-hydroxy-
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Record name Cyclohexanone, 2-hydroxy-
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Record name 2-hydroxycyclohexan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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